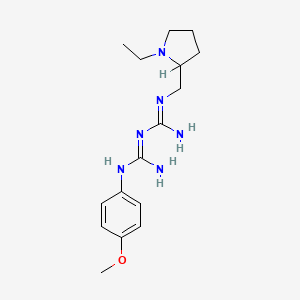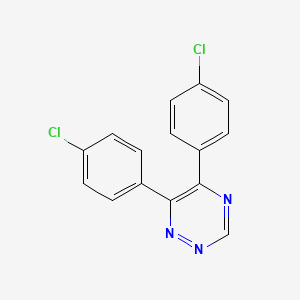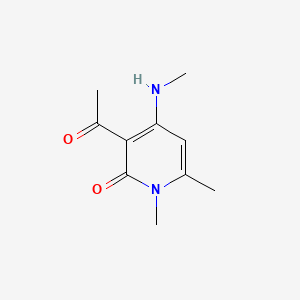![molecular formula C13H12N2O3 B12666887 1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one CAS No. 91955-46-3](/img/structure/B12666887.png)
1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one is a nitrogen-containing heterocyclic compound. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure features a quinoline core with a nitroprop-1-enyl substituent, making it a unique molecule with potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one typically involves the reaction of 4-hydroxyquinolones with nitroalkenes under basic conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The quinoline core can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydroxylamines, amines.
Substitution: Halogenated quinolines, nitroquinolines.
Aplicaciones Científicas De Investigación
1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxyquinoline: Shares the quinoline core but lacks the nitroprop-1-enyl substituent.
2-methylquinoline: Similar structure but with a methyl group instead of the nitroprop-1-enyl group.
Nitroquinoline: Contains a nitro group on the quinoline core but differs in the position and type of substituent.
Uniqueness
1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and quinoline moieties contributes to its potential as a versatile pharmacophore with diverse applications in medicinal chemistry .
Propiedades
Número CAS |
91955-46-3 |
|---|---|
Fórmula molecular |
C13H12N2O3 |
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one |
InChI |
InChI=1S/C13H12N2O3/c1-9(15(17)18)7-10-8-13(16)14(2)12-6-4-3-5-11(10)12/h3-8H,1-2H3/b9-7+ |
Clave InChI |
YDOGYDHXVQEEPG-VQHVLOKHSA-N |
SMILES isomérico |
C/C(=C\C1=CC(=O)N(C2=CC=CC=C21)C)/[N+](=O)[O-] |
SMILES canónico |
CC(=CC1=CC(=O)N(C2=CC=CC=C21)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


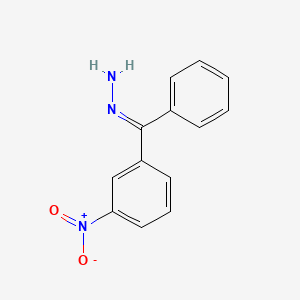


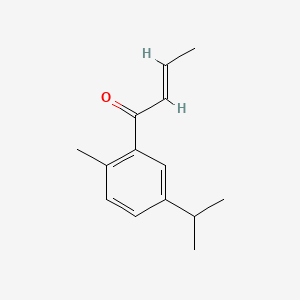
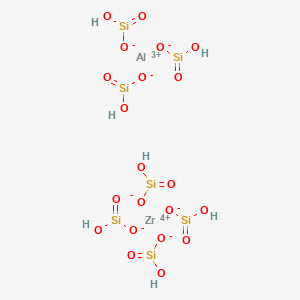
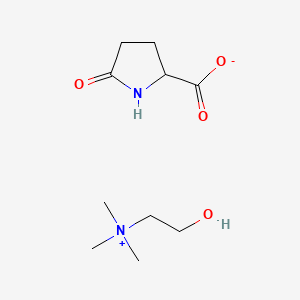
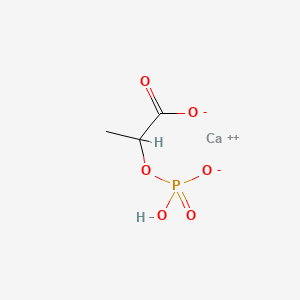
![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)

